molecular formula C8H8O2S B7966186 3-(4-Methyl-thiophen-2-yl)-acrylic acid

3-(4-Methyl-thiophen-2-yl)-acrylic acid

Cat. No.: B7966186
M. Wt: 168.21 g/mol
InChI Key: CXPDJQZSEXRKDU-NSCUHMNNSA-N
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Description

3-(4-Methyl-thiophen-2-yl)-acrylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their wide range of pharmacological properties and biological activities, including anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal properties . The presence of the acrylic acid moiety in this compound adds to its versatility, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 3-(4-Methyl-thiophen-2-yl)-acrylic acid typically involves the following steps:

Chemical Reactions Analysis

3-(4-Methyl-thiophen-2-yl)-acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-Methyl-thiophen-2-yl)-acrylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-thiophen-2-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

3-(4-Methyl-thiophen-2-yl)-acrylic acid can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-thiophenecarboxylic acid and 3-thiophenemethanol.

    Acrylic Acid Derivatives: Compounds containing the acrylic acid moiety, such as 2-acrylamido-2-methylpropane sulfonic acid and acrylic acid itself.

Properties

IUPAC Name

(E)-3-(4-methylthiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6-4-7(11-5-6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPDJQZSEXRKDU-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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